Home > Products > Screening Compounds P15841 > Icatibant acetate
Icatibant acetate -

Icatibant acetate

Catalog Number: EVT-8202227
CAS Number:
Molecular Formula: C61H93N19O15S
Molecular Weight: 1364.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Icatibant Acetate is the acetate salt form of icatibant, an antagonist of the human bradykinin B2 receptor (B2R), that can be used for the treatment of hereditary angioedema (HAE). Upon administration, icatibant targets and binds to B2R, thereby preventing bradykinin from binding to the B2R. This may prevent bradykinin/B2R-mediated vasodilation, the resulting increase in vascular permeability, and the swelling, inflammation, and pain associated with HAE. This may also prevent or improve pulmonary edema not associated with HAE and improve the associated decrease in blood oxygen levels.
Overview

Icatibant acetate is a synthetic peptide drug primarily used for the treatment of hereditary angioedema, a condition characterized by recurrent episodes of severe swelling. It acts as a selective antagonist of the bradykinin B2 receptor, thereby inhibiting the effects of bradykinin, a peptide that promotes vasodilation and increased vascular permeability. This compound is classified as an orphan drug due to its specific application in rare diseases.

Source and Classification

Icatibant acetate is derived from the amino acid sequence D-arginyl-L-arginyl-L-prolyl-L[(4R)-4-hydroxyprolyl]-glycyl-L[3-(2-thienyl)alanyl]-L-seryl-D-(1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl)-L[(3aS,7aS)-octahydroindol-2-ylcarbonyl]-L-arginine, acetate salt. The drug is classified under peptide therapeutics and is manufactured through solid-phase peptide synthesis techniques .

Synthesis Analysis

The synthesis of icatibant acetate involves several key steps:

  1. Preparation of Dipeptide Fragments: Initial dipeptide fragments are synthesized using liquid-phase methods. For example, Fmoc-Arg (NO) and Fmoc-Ser (tBu) are commonly used .
  2. Solid Phase Synthesis: The main sequence of icatibant acetate is constructed on a resin solid-phase carrier. Protective groups are applied to the amino acids to prevent unwanted reactions during synthesis. Specifically, the guanidyl group of arginine is protected by a nitro group, and glycine is modified with a 2,4-dimethoxybenzyl group .
  3. Cleavage and Purification: After synthesizing the resin-bound peptide, it undergoes cleavage using a suitable reagent. The nitro group is then removed via palladium-carbon catalysis to yield crude icatibant. Purification is performed using reverse-phase chromatography, involving two elution steps with acetonitrile and ammonium acetate solutions to isolate the final product .

This method emphasizes cost-effectiveness and stability while minimizing impurities.

Molecular Structure Analysis

Icatibant acetate has a complex molecular structure consisting of multiple amino acids arranged in a specific sequence that allows it to function effectively as a bradykinin receptor antagonist. The chemical structure can be represented as follows:

D Arg Arg Pro Hyp Gly Thi Ser D Tic Oic Arg OHAcetic Acid\text{D Arg Arg Pro Hyp Gly Thi Ser D Tic Oic Arg OH}\cdot \text{Acetic Acid}

The compound exists primarily as an amorphous powder due to its lyophilization process, which contributes to its hygroscopic nature .

Chemical Reactions Analysis

Icatibant acetate participates in several key chemical reactions:

  1. Deprotection Reactions: The removal of protective groups during synthesis is crucial for obtaining the active form of the peptide.
  2. Catalytic Reactions: Palladium-carbon catalysis is employed for the reduction of nitro groups to amines, facilitating the formation of the active compound from its precursors .
  3. Stability Studies: Chemical stability tests under various conditions (e.g., pH levels) are essential for ensuring the efficacy and safety of icatibant acetate in clinical applications .
Mechanism of Action

Icatibant acetate functions primarily by binding to bradykinin B2 receptors, which are involved in mediating inflammatory responses and pain sensation. By antagonizing these receptors, icatibant effectively reduces the symptoms associated with hereditary angioedema:

  1. Receptor Binding: Icatibant competes with bradykinin for binding sites on B2 receptors.
  2. Inhibition of Signal Transduction: This binding prevents bradykinin from exerting its vasodilatory effects, leading to reduced swelling and inflammation.
  3. Pharmacokinetics: Icatibant is absorbed rapidly following subcutaneous injection, achieving peak plasma concentrations within approximately 30 minutes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Amorphous powder
  • Solubility: Freely soluble in water at pH 3.5 and pH 7.4 buffers
  • Hygroscopicity: Absorbs moisture from the environment

Chemical Properties

  • Molecular Weight: Approximately 1,500 Da (dependent on specific formulation)
  • pH Stability Range: Stable within physiological pH ranges
  • Storage Conditions: Should be stored below 25°C; stability data supports a shelf life of two years under these conditions .
Applications

Icatibant acetate is primarily utilized in clinical settings for managing acute attacks of hereditary angioedema. Its specific mechanism allows it to effectively alleviate symptoms such as swelling in various body parts including the face, extremities, gastrointestinal tract, and airway.

In addition to its primary use:

  • It has potential applications in research related to inflammatory conditions.
  • Ongoing studies may explore its efficacy in broader therapeutic contexts related to bradykinin-mediated pathways.

Icatibant acetate represents a significant advancement in targeted therapies for rare diseases, showcasing the potential of peptide-based drugs in modern medicine.

Synthesis and Structural Design of Icatibant Acetate

Peptidomimetic Engineering Strategies for Bradykinin Receptor Antagonism

Icatibant acetate (C₆₀H₈₉N₁₉O₁₃S·C₂H₄O₂) is a decapeptide engineered as a bradykinin B2 receptor antagonist through strategic peptidomimetic modifications. Its primary sequence (H-D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-Arg-OH·acetate) incorporates five non-proteinogenic amino acids that confer receptor specificity and metabolic stability. Structural analysis reveals that the D-Arg¹ residue prevents N-terminal degradation by aminopeptidases, while Hyp⁴ (trans-4-hydroxyproline) enhances conformational rigidity critical for receptor docking [3] [5]. The C-terminal D-Tic⁸-Oic⁹ motif (D-tetrahydroisoquinoline-3-carboxylic acid and octahydroindole-2-carboxylic acid) creates a β-turn secondary structure that mimics bradykinin's bioactive conformation but with reversed chirality to block receptor activation [3]. Molecular dynamics simulations demonstrate that these modifications increase binding affinity (Ki = 0.798 nM) by optimizing hydrophobic interactions with the B2 receptor's transmembrane domains while resisting cleavage by angiotensin-converting enzyme 2, which typically inactivates native bradykinin [5] [8].

Table 1: Key Unnatural Amino Acids in Icatibant and Their Functions

PositionAmino AcidRole in Peptidomimetic Design
1D-argininePrevents aminopeptidase degradation; enhances chiral specificity
4trans-4-Hydroxyproline (Hyp)Introduces conformational rigidity via steric hindrance
8D-TicCreates β-turn structure; blocks receptor activation
9OicStabilizes hydrophobic binding pocket interaction
6Thienylalanine (Thi)Substitutes phenylalanine for improved metabolic stability

Solid-Phase Peptide Synthesis Methodologies for Decapeptide Assembly

Solid-phase peptide synthesis employing Wang resin (loading: 0.5–0.7 mmol/g) serves as the cornerstone for icatibant assembly. The process initiates with Fmoc-protected C-terminal arginine attachment via esterification using N,N'-diisopropylcarbodiimide and N-hydroxysuccinimide in anhydrous N,N-dimethylformamide [1] [2]. Sequential coupling follows a machine-assisted protocol with the following optimized parameters:

  • Coupling: 3-fold excess Fmoc-amino acids activated with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate and 1-hydroxybenzotriazole in N,N-dimethylformamide (45 min, 25°C)
  • Deprotection: 20% piperidine in N,N-dimethylformamide (2 × 5 min)
  • Cleavage: Reagent K (82.5% trifluoroacetic acid, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol) for 3 hours at 25°C [1]

Notably, the dipeptide fragment strategy (e.g., Fmoc-Arg(NO₂)-Pro-OH) reduces deletion sequences by minimizing step count. Coupling efficiency exceeds 99.2% per step as verified by quantitative ninhydrin testing, critical for preventing truncated impurities in the final decapeptide [4]. Post-cleavage, the crude peptide precipitates in ice-cold methyl tert-butyl ether, yielding a 76% isolated product prior to purification [2].

Table 2: SPPS Performance Metrics for Icatibant Synthesis

ParameterStandard ProtocolOptimized ProtocolImpact
Coupling ReagentHBTUHATU/DIPEA99.5% vs. 98.1% coupling efficiency
Arginine ProtectionPbf groupNitro group40% cost reduction; easier deprotection
Resin TypeRink amide MBHAWang resinHigher acid stability
Fmoc Removal Cycle1 × 10 min2 × 5 minResidual Fmoc < 0.3%

Integration of Unnatural Amino Acids: Structural and Functional Implications

The five non-canonical residues in icatibant—D-Arg¹, Hyp⁴, Thi⁶, D-Tic⁸, and Oic⁹—require specialized incorporation protocols. Fmoc-D-Arg(Pbf)-OH coupling achieves 99.4% efficiency when mediated by 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate in dichloromethane/N,N-dimethylformamide (1:1), while Fmoc-Thi-OH necessitates 4-dimethylaminopyridine catalysis due to thienyl ring coordination effects [1] [3]. The Oic⁹ residue (octahydroindole-2-carboxylic acid) poses steric challenges, resolved by microwave-assisted coupling at 50°C for 25 minutes, improving yield from 78% to 94% versus room temperature methods [2].

Conformational analysis via circular dichroism confirms that the D-Tic⁸-Oic⁹ sequence induces a type II' β-turn, stabilizing the C-terminal helix critical for B2 receptor antagonism. This structural motif raises the in vitro plasma half-life to >6 hours versus 30 seconds for native bradykinin, primarily by resisting neutral endopeptidase cleavage [3] [5]. Nuclear magnetic resonance studies further reveal that Hyp⁴ forms a trans peptide bond that constrains the N-terminal flexibility, enhancing binding entropy by 3.2 kcal/mol compared to proline [8].

Soluble-Tag-Assisted Liquid-Phase Peptide Synthesis for Industrial Scalability

For kilogram-scale production, soluble-tag-assisted liquid-phase peptide synthesis outperforms solid-phase methods in cost efficiency. The hydrophobic tag strategy employs 2,4-bis(docenoxy)benzyl alcohol as a soluble polymer support, enabling intermediate purification via extraction rather than chromatography [6]. The synthesis commences with Fmoc-Arg(Pbf)-OH coupling to the tag using N,N'-dicyclohexylcarbodiimide/4-dimethylaminopyridine in tetrahydrofuran, followed by iterative deprotection (piperidine/diazabicycloundecene) and coupling cycles [6].

Key advantages include:

  • Precipitation Purification: After each coupling, adding heptane precipitates tagged peptides at -20°C with >98.5% recovery
  • Tag Removal: Final cleavage via formic acid/water (95:5) yields crude icatibant with 86% purity
  • Throughput: 19 linear steps achieve decapeptide synthesis in 72 hours with 65% overall yield, surpassing solid-phase yields by 22% [6]

This method eliminates solid-phase limitations like resin loading variability and enables real-time reaction monitoring via thin-layer chromatography. Industrial implementations report 100 g-scale batches with HPLC purity >99.5% post-purification [6].

Optimization of Protecting Groups and Coupling Efficiency in Multi-Step Synthesis

Protecting group selection critically influences icatibant synthesis efficiency. The nitro group for arginine side chains reduces racemization to <0.8% versus 2.5% with 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group during fragment coupling, while enabling mild deprotection (H₂, 10% palladium on carbon in ethyl acetate/methanol) [1] [4]. For serine and threonine, *tert-butyl protection permits orthogonal cleavage with 50% trifluoroacetic acid during final resin cleavage [2].

Coupling enhancements include:

  • High-Fidelity Activators: 7-Aza-1-hydroxybenzotriazole suppresses racemization during Fmoc-Hyp-OH incorporation
  • Double Coupling: Applied at sterically hindered Oic⁹ position using 6-fold excess amino acid
  • Capping: Acetic anhydride/pyridine after each step terminates deletion sequences (<0.1% accumulation)

These optimizations achieve 87% crude peptide purity prior to ion exchange, with the final acetate salt formed via counterion exchange in acetonitrile/water. Preparative reverse-phase high-performance liquid chromatography with 0.1% trifluoroacetic acid/acetonitrile gradients yields pharmaceutical-grade icatibant acetate (>99.5% purity) with <0.1% epimerization [1] [4].

Properties

Product Name

Icatibant acetate

IUPAC Name

(2S)-2-[[(2S,3aS,7aS)-1-[(3R)-2-[(2S)-2-[[(2S)-2-[[2-[[(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;acetic acid

Molecular Formula

C61H93N19O15S

Molecular Weight

1364.6 g/mol

InChI

InChI=1S/C59H89N19O13S.C2H4O2/c60-37(14-5-19-67-57(61)62)48(82)72-38(15-6-20-68-58(63)64)52(86)75-22-8-18-43(75)54(88)77-30-35(80)26-44(77)50(84)70-28-47(81)71-40(27-36-13-9-23-92-36)49(83)74-41(31-79)53(87)76-29-34-12-2-1-10-32(34)24-46(76)55(89)78-42-17-4-3-11-33(42)25-45(78)51(85)73-39(56(90)91)16-7-21-69-59(65)66;1-2(3)4/h1-2,9-10,12-13,23,33,35,37-46,79-80H,3-8,11,14-22,24-31,60H2,(H,70,84)(H,71,81)(H,72,82)(H,73,85)(H,74,83)(H,90,91)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69);1H3,(H,3,4)/t33-,35+,37+,38-,39-,40-,41-,42-,43-,44-,45-,46+;/m0./s1

InChI Key

HKMZRZUEADSZDQ-DZJWSCHMSA-N

SMILES

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Canonical SMILES

CC(=O)O.C1CCC2C(C1)CC(N2C(=O)C3CC4=CC=CC=C4CN3C(=O)C(CO)NC(=O)C(CC5=CC=CS5)NC(=O)CNC(=O)C6CC(CN6C(=O)C7CCCN7C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

CC(=O)O.C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@H]3CC4=CC=CC=C4CN3C(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.